2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide
Description
2-Methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide is a hydrazide-hydrazone derivative featuring a benzamide core linked to a 3-nitrobenzoyl group via a hydrazine bridge. This compound’s structure integrates multiple functional groups: a 2-methylbenzamide moiety, a hydrazinylcarbonyllinker, and a 3-nitrophenyl substituent.
The synthesis of this compound likely involves condensation reactions between a hydrazide intermediate (e.g., 4-aminobenzhydrazide) and a 3-nitrobenzoyl chloride derivative, followed by purification via crystallization or chromatography. Characterization typically employs spectroscopic methods (¹H/¹³C NMR, FTIR) and elemental analysis, as seen in analogous hydrazide derivatives .
Properties
Molecular Formula |
C22H18N4O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O5/c1-14-5-2-3-8-19(14)22(29)23-17-11-9-15(10-12-17)20(27)24-25-21(28)16-6-4-7-18(13-16)26(30)31/h2-13H,1H3,(H,23,29)(H,24,27)(H,25,28) |
InChI Key |
SENFFQDQXOMJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The formohydrazido group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Key Observations :
Spectroscopic Comparison :
Toxicity Considerations :
- Nitro groups can increase cytotoxicity, as seen in some anticancer agents. However, hydrazine linkers in the target compound may be metabolized to less toxic fragments, balancing efficacy and safety .
Crystallographic and Stability Profiles
- Crystal Packing : The nitro group’s planar geometry facilitates π-π stacking, as observed in nitrobenzamide crystal structures . This contrasts with brominated analogues, where halogen-halogen interactions dominate .
- Hydrogen Bonding : The hydrazine linker in the target compound participates in N–H···O hydrogen bonds, stabilizing the solid-state structure .
Biological Activity
2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes functional groups that are essential for its biological activity, particularly the hydrazine and nitrophenyl moieties.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth. Research indicates that the presence of the nitrophenyl group enhances its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.8 | Inhibition of proliferation via DNA damage |
The compound's efficacy is attributed to its ability to interfere with DNA synthesis and repair mechanisms, leading to increased cellular stress and eventual cell death.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against both Gram-positive and Gram-negative bacteria. The results are detailed in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
These findings suggest that the compound is particularly effective against E. coli, indicating potential for development as an antibacterial agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the hydrazine and phenyl groups significantly influence the biological activity of this compound. For instance:
- Electron-Withdrawing Groups: The introduction of nitro groups enhances cytotoxicity due to increased electron deficiency, which facilitates interaction with biological targets.
- Hydrophobic Interactions: The benzamide moiety contributes to hydrophobic interactions with cellular membranes, improving cellular uptake and bioavailability.
Case Studies
- Anticancer Efficacy in Animal Models: In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Other Antibacterials: Combination therapy with standard antibiotics showed enhanced efficacy against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
